Cas no 84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid)

3,5-Difluoro-2-hydroxybenzoic acid is a fluorinated benzoic acid derivative characterized by its hydroxyl and carboxyl functional groups at the 2-position, along with fluorine substitutions at the 3- and 5-positions. This structural configuration enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active compounds requiring fluorinated aromatic motifs. The presence of fluorine atoms improves metabolic stability and bioavailability, while the hydroxyl and carboxyl groups offer sites for further functionalization. Its high purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically supplied with rigorous quality control to ensure consistency in research and industrial processes.
3,5-Difluoro-2-hydroxybenzoic acid structure
84376-20-5 structure
Product Name:3,5-Difluoro-2-hydroxybenzoic acid
CAS No:84376-20-5
MF:C7H4F2O3
MW:174.101669311523
MDL:MFCD06203609
CID:868029
PubChem ID:10888405
Update Time:2025-06-12

3,5-Difluoro-2-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-2-hydroxybenzoic acid
    • 3,5-Difluorosalicylic acid
    • 3,5-difluoro-2-hydroxy-benzoic Acid
    • 3,5-difluoro-salicylic acid
    • PC1142
    • 3,5-Difluoro-2-hydroxybenzoic acid (ACI)
    • DTXSID00447178
    • SCHEMBL2791251
    • AKOS005257469
    • Z367679402
    • STL555653
    • 3,5-Difluoro-2-hydroxybenzoicacid
    • DB-031591
    • 84376-20-5
    • Benzoic acid, 3,5-difluoro-2-hydroxy-
    • BBL101856
    • PS-8635
    • CS-W017534
    • EN300-725113
    • GZPCNALAXFNOBT-UHFFFAOYSA-N
    • MFCD06203609
    • MDL: MFCD06203609
    • Inchi: 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
    • InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=C(F)C=C(F)C=1)O

Computed Properties

  • Exact Mass: 174.01300
  • Monoisotopic Mass: 174.01285031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.600±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 188-189 ºC (toluene )
  • Boiling Point: 276.6±40.0 ºC (760 Torr),
  • Flash Point: 121.1±27.3 ºC,
  • Refractive Index: 1.557
  • Solubility: Very slightly soluble (0.31 g/l) (25 º C),
  • PSA: 57.53000
  • LogP: 1.36860

3,5-Difluoro-2-hydroxybenzoic acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3,5-Difluoro-2-hydroxybenzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Difluoro-2-hydroxybenzoic acid Pricemore >>

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3,5-Difluoro-2-hydroxybenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Production Method 3

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
1.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
2.2 Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
2.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
3.2 Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  3 h, 130 °C
1.2 Reagents: Water ;  pH 1, cooled
Reference
Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities
Yang, Zunhua; et al, European Journal of Medicinal Chemistry, 2016, 124, 129-137

Production Method 6

Reaction Conditions
1.1 Solvents: 1,4-Dioxane
Reference
An improved method for the preparation of 3,5-difluorosalicylaldehyde and 3,5-difluorosalicylic acid
Weidner-Wells, Michele A.; et al, Synthetic Communications, 1996, 26(14), 2775-2781

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide ,  Iodine ,  Potassium iodide Solvents: Water ;  1 h, 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium bisulfite ,  Sulfuric acid Solvents: Water ;  pH 9; pH 1.5, < rt
Reference
Salicylate activity. 3. Structure relationship to systemic acquired resistance
Silverman, F. Paul; et al, Journal of Agricultural and Food Chemistry, 2005, 53(25), 9775-9780

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium acetate Catalysts: Palladium diacetate ,  1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Dimethylacetamide ;  10 min, 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 60 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Formic acid Solvents: Methanol ;  acidified
Reference
Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature
Li, Zhen ; et al, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

Production Method 9

Reaction Conditions
1.1 Catalysts: Hydrofluoric acid
Reference
Direct fluorination of aryl oxygen compounds
Misaki, Susumu, Journal of Fluorine Chemistry, 1982, 21(2), 191-9

3,5-Difluoro-2-hydroxybenzoic acid Raw materials

3,5-Difluoro-2-hydroxybenzoic acid Preparation Products

Additional information on 3,5-Difluoro-2-hydroxybenzoic acid

Professional Introduction to 3,5-Difluoro-2-hydroxybenzoic acid (CAS No: 84376-20-5)

3,5-Difluoro-2-hydroxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 84376-20-5, is a fluorinated derivative of benzoic acid that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its hydroxyl and fluoro substituents at the 2nd and 5th positions of the benzene ring, exhibits a unique set of chemical and biological properties that make it a valuable scaffold for drug discovery and development.

The structural features of 3,5-Difluoro-2-hydroxybenzoic acid contribute to its remarkable reactivity and functionality. The presence of the hydroxyl group (-OH) at the 2-position enhances its solubility in polar solvents and allows for further derivatization through esterification or etherification reactions. Additionally, the fluoro substituents at the 3rd and 5th positions introduce electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. 3,5-Difluoro-2-hydroxybenzoic acid is no exception and has been explored in various therapeutic areas, including oncology, anti-inflammatory agents, and antimicrobial drugs. Its unique structural motif makes it a promising candidate for designing novel pharmacophores with improved pharmacokinetic profiles.

One of the most compelling aspects of 3,5-Difluoro-2-hydroxybenzoic acid is its potential as a building block for more complex drug molecules. Researchers have leveraged its scaffold to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors that interact with kinases and transcription factors. These inhibitors have shown promise in preclinical models for treating cancers and inflammatory diseases.

The synthesis of 3,5-Difluoro-2-hydroxybenzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as fluorobenzene derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective fluorination techniques, have been employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for ensuring scalability and cost-effectiveness in pharmaceutical production.

The biological activity of 3,5-Difluoro-2-hydroxybenzoic acid has been extensively studied in vitro and in vivo. Preclinical data indicate that this compound exhibits potent inhibitory effects on various disease-relevant targets. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Furthermore, its ability to modulate estrogen receptor activity has made it a candidate for developing treatments for hormone-dependent cancers.

In addition to its therapeutic potential, 3,5-Difluoro-2-hydroxybenzoic acid has found applications in materials science and industrial chemistry. Its unique chemical properties make it useful as an intermediate in the production of dyes, polymers, and specialty chemicals. The fluoro-substituted aromatic ring enhances the thermal stability and chemical resistance of these materials, making them suitable for high-performance applications.

The future prospects of 3,5-Difluoro-2-hydroxybenzoic acid are promising as research continues to uncover new biological functions and synthetic possibilities. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, 3,5-Difluoro-2-hydroxybenzoic acid (CAS No: 84376-20-5) represents a significant advancement in medicinal chemistry due to its versatile structure and wide-ranging applications. Its role as a key intermediate in drug development underscores its importance in addressing unmet medical needs across multiple therapeutic areas. As research progresses, this compound is poised to play an increasingly vital role in shaping the future of pharmaceutical innovation.

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